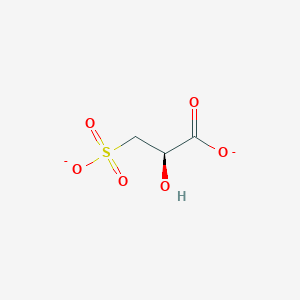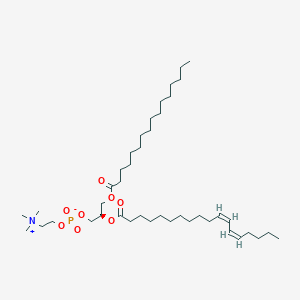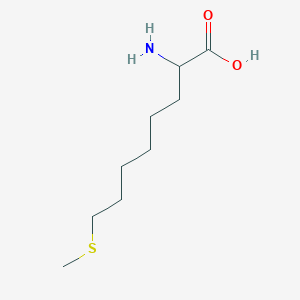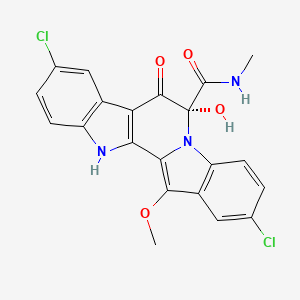
1-Bromo-4-fluorobutane
Overview
Description
1-Bromo-4-fluorobutane is an organic compound with the molecular formula C4H8BrF. It is a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a butane backbone. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
1-Bromo-4-fluorobutane is primarily used as a building block in chemical synthesis . It doesn’t have a specific biological target, but rather, it is used to construct more complex molecules in the field of synthetic chemistry .
Mode of Action
As a chemical reagent, this compound can participate in various chemical reactions. It can react with other compounds to form new products, depending on the specific conditions and reactants involved . For instance, it can be used in the synthesis of monofluoro quaternary ammonium bromide .
Biochemical Pathways
Given that this compound is a synthetic building block, it doesn’t directly interact with biochemical pathways. The compounds synthesized using this compound could potentially interact with various biochemical pathways, depending on their structure and function .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . It is sparingly soluble in water at 25°C (0.48 g/L), which could influence its reactivity in aqueous environments . Furthermore, it should be handled with care due to its flammability and potential to cause irritation .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-fluorobutane participates in biochemical reactions primarily as a building block for synthesizing more complex molecules. It interacts with enzymes and proteins involved in organic synthesis, such as those catalyzing nucleophilic substitution reactions. The compound’s bromine and fluorine atoms make it reactive towards nucleophiles, facilitating the formation of carbon-fluorine and carbon-bromine bonds . These interactions are crucial for the synthesis of fluoroalkyl derivatives, which have significant applications in medicinal chemistry and materials science.
Cellular Effects
This compound influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways by modifying the activity of enzymes involved in signal transduction. Additionally, the compound may impact gene expression and cellular metabolism by altering the function of transcription factors and metabolic enzymes . These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is essential for the synthesis of various organic compounds, including fluoroalkyl derivatives . The compound’s reactivity is influenced by the presence of the fluorine atom, which can stabilize the transition state and enhance the reaction rate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light, heat, or oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity and organ damage, may occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include nucleophilic substitution and oxidation reactions. Enzymes such as cytochrome P450 oxidases may metabolize the compound, leading to the formation of reactive intermediates and metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, impacting its biochemical activity and effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, determining its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluorobutane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with potassium fluoride in the presence of a phase-transfer catalyst. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine trifluoride as a fluorinating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-fluorobutanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 4-fluorobutene.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form 4-fluorobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
4-Fluorobutanol: Formed through nucleophilic substitution.
4-Fluorobutene: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
4-Fluorobutane: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-4-fluorobutane is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Materials Science: The compound is used in the preparation of fluorinated polymers and surfactants, which have unique properties such as low surface energy and high chemical resistance.
Organic Synthesis: It acts as a building block for the synthesis of complex organic molecules, including agrochemicals and specialty chemicals
Comparison with Similar Compounds
1-Bromo-4-fluorobutane can be compared with other halogenated butanes, such as:
- 1-Bromo-3-fluorobutane
- 1-Bromo-2-fluorobutane
- 1-Bromo-4-chlorobutane
Uniqueness:
- Fluorine Position: The position of the fluorine atom in this compound provides distinct reactivity patterns compared to other isomers.
- Reactivity: The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-fluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUHRDQSHQNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196767 | |
| Record name | Butane, 1-bromo-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-72-6 | |
| Record name | 1-Bromo-4-fluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-bromo-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-bromo-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-fluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)



![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)


